3,5-Bis(2,2,2-trifluoroethoxy)aniline

説明

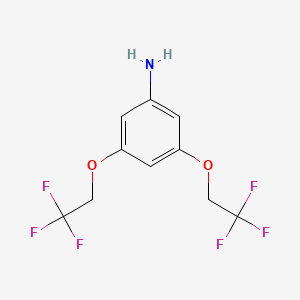

3,5-Bis(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine characterized by two trifluoroethoxy (–OCH₂CF₃) groups at the 3- and 5-positions of the aniline ring. This compound is notable for its unique electronic and steric properties due to the electron-withdrawing trifluoroethoxy substituents, which enhance its stability and reactivity in organic transformations.

Key applications of this compound are highlighted in medicinal chemistry. For example, derivatives incorporating this moiety have demonstrated dual inhibitory activity against mPGES-1 (microsomal prostaglandin E synthase-1) and 5-LO (5-lipoxygenase), enzymes implicated in inflammatory pathways . Its trifluoroethoxy groups likely contribute to enhanced metabolic stability and target binding compared to non-fluorinated analogs.

特性

IUPAC Name |

3,5-bis(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16/h1-3H,4-5,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOJQURMIYYFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,5-dihydroxyaniline, with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 3,5-Bis(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: 3,5-Bis(2,2,2-trifluoroethoxy)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. .

Industry: Industrially, this compound is used in the production of specialty polymers and coatings due to its unique chemical properties, such as high thermal stability and resistance to chemical degradation .

作用機序

The mechanism by which 3,5-Bis(2,2,2-trifluoroethoxy)aniline exerts its effects involves the interaction of its functional groups with molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the trifluoroethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

類似化合物との比較

Comparison with Similar Compounds

The following table provides a comparative analysis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline and structurally related fluorinated anilines:

Structural and Functional Insights

Electronic Effects :

- The trifluoroethoxy groups in this compound provide strong electron-withdrawing effects via the –CF₃ moiety, similar to trifluoromethyl (–CF₃) substituents. However, the ether oxygen in trifluoroethoxy introduces slight electron-donating resonance effects, moderating the overall electron deficiency of the aromatic ring compared to –CF₃ analogs .

- Chlorine substituents (e.g., in 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline) increase electrophilicity, favoring nucleophilic aromatic substitution reactions .

Steric and Solubility Properties: Trifluoroethoxy groups impose moderate steric bulk, which can enhance selectivity in enzyme binding (e.g., mPGES-1 inhibition) . 3,5-Bis(trifluoromethyl)aniline exhibits near-insolubility in water but high solubility in organic solvents, whereas trifluoroethoxy derivatives may show improved aqueous miscibility due to ether oxygen polarity .

Synthetic Accessibility :

- 3,5-Bis(trifluoromethyl)aniline is synthesized via catalytic methods with >80% yield , whereas trifluoroethoxy analogs may require multi-step protocols involving etherification or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions in ) .

Applications :

- Medicinal Chemistry : this compound derivatives are prioritized for anti-inflammatory drug development due to dual enzyme inhibition .

- Agrochemicals : Chlorinated analogs like 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline are intermediates in insecticide synthesis .

- Materials Science : 3,5-Bis(trifluoromethyl)aniline is used in liquid crystal and polymer production due to its thermal stability .

生物活性

3,5-Bis(2,2,2-trifluoroethoxy)aniline is a synthetic organic compound characterized by its unique trifluoroethoxy functional groups. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C12H12F6N

- Molecular Weight: 293.23 g/mol

- CAS Number: 1132-61-2

The presence of multiple trifluoroethoxy groups enhances the compound's lipophilicity and stability, making it suitable for biological applications.

Research indicates that compounds containing trifluoroethoxy groups can exhibit significant biological activities. The electron-withdrawing nature of the trifluoroethyl groups influences the compound's interaction with biological targets. For instance, studies have shown that the inclusion of trifluoromethyl groups in phenolic structures can enhance their potency in inhibiting serotonin uptake by significantly increasing their binding affinity to target proteins .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro assays demonstrated that this compound exhibits effective inhibition against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

This selectivity indicates its potential as an anticancer agent with a favorable safety profile .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins. Flow cytometry analysis revealed an increase in the sub-G1 population of cells after treatment with the compound.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound was tested in combination with traditional antibiotics to assess synergistic effects. Results indicated that when used alongside vancomycin, the MIC was significantly reduced, suggesting a potential role in enhancing antibiotic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。